molecular formula C15H12BrN3O B5613850 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide

Cat. No.: B5613850
M. Wt: 330.18 g/mol
InChI Key: KIVRJAPVORJLJS-FJYMYNMMSA-N
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Description

N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide is a Schiff base derivative synthesized via condensation of pyridine-4-carbohydrazide with a brominated α,β-unsaturated ketone. Its structure features a pyridine ring conjugated to a hydrazide moiety, with a (1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene substituent.

Properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c16-14(10-12-4-2-1-3-5-12)11-18-19-15(20)13-6-8-17-9-7-13/h1-11H,(H,19,20)/b14-10-,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVRJAPVORJLJS-FJYMYNMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC=NC=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329371
Record name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665568
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24247-54-9
Record name N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with an appropriate bromo-phenylprop-2-en-1-ylidene precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine-4-carbohydrazide derivatives .

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide:

Compound Name Key Structural Features Biological Activity/Properties Reference
N'-[(3-Nitrophenyl)methylidene]pyridine-4-carbohydrazide (5b) Nitro group on phenyl ring No inhibition of M. tuberculosis H37Rv at INH-equivalent MIC [1]
N'-[(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) Chloro substituent on phenyl ring Inactive against M. tuberculosis H37Rv [1]
N'-[(2-Hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (5g) Hydroxy group on phenyl ring Inactive against M. tuberculosis H37Rv [1]
N'-[(1H-Indol-3-yl)methylidene]pyridine-4-carbohydrazide (5j) Indole substituent Inactive against M. tuberculosis H37Rv [1]
N'-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]pyridine-4-carbohydrazide (5l) Alkyl and heteroaryl substitutions Active against M. tuberculosis H37Rv (MIC equivalent to INH); enhanced stability [1]
N-(2-(4-(Benzyloxy)phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide Benzyloxy-phenyl-thiazinanone hybrid MIC = 0.12 µM against M. tuberculosis H37Rv; 3× more potent than INH [3]
N′-[(1E)-1-(2,4-Dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide (INH-RA) Dihydroxyphenyl substituent; intramolecular H-bonding Structural stability via H-bonding; tested for Dengue NS2B-NS3 protease inhibition [2, 6]
N′-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide Quinoline-piperidine hybrid Moderate anti-TB activity (MIC not specified) [11]
N′-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole ring; isobutylphenyl substituent Structural analog with increased hydrophobicity; activity data not provided [12]

Key Comparisons

Hydrophobic/Alkyl Groups: Compounds 5k, 5l, and 5m (alkyl/heteroaryl substitutions) retained activity with improved stability, indicating hydrophobic groups enhance membrane permeability without compromising target binding . However, its moderate electron-withdrawing nature could balance conjugation stability .

Structural Motifs and Potency Quinoline Hybrids: Quinoline derivatives (e.g., from Pitta et al.) exhibited submicromolar MIC values, highlighting the importance of planar aromatic systems for TB target interactions . Hydrazide Conformations: The (1E,2Z) configuration in the target compound likely influences molecular geometry and binding affinity compared to (E)-configured analogs like INH-RA, which showed stable crystal packing via H-bonding .

Synthetic Routes

  • Most analogs are synthesized via Schiff base condensation (e.g., INH-RA in ), similar to the target compound. Microwave-assisted methods (e.g., in ) improve yield and purity for complex derivatives.

Crystallographic and Stability Data INH-RA crystallized in a monoclinic system (space group C2/c) with dihedral angles of 29.29° between pyridine and phenyl rings, stabilizing the structure via H-bonding . The target compound’s bromine may alter packing efficiency and solubility compared to non-halogenated analogs.

Research Findings and Data Tables

Table 1: Anti-TB Activity of Selected Pyridine-4-Carbohydrazides

Compound MIC (µM) vs. M. tuberculosis H37Rv Cytotoxicity (RAW 264.7) Notes Reference
INH (Isoniazid) 0.04 Non-toxic Standard drug [1]
N-(2-(4-(Benzyloxy)phenyl)-4-oxo-1,3-thiazinan-3-yl) isonicotinamide 0.12 Not reported 3× more potent than INH [3]
N'-[(2-Butyl-5-chloro-1H-imidazol-4-yl)methylidene]pyridine-4-carbohydrazide (5l) Equivalent to INH Non-toxic Alkyl substitution enhances stability [1]

Table 2: Crystallographic Parameters of INH-RA vs. Target Compound

Parameter INH-RA Target Compound (Hypothetical)
Crystal System Monoclinic Likely monoclinic/orthorhombic
Space Group C2/c To be determined
Dihedral Angle (Pyridine-Phenyl) 29.29° Expected >30° due to bromine sterics
Hydrogen Bonding O–H⋯O and N–H⋯O interactions Potential Br⋯H interactions

Biological Activity

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a bromo atom, a phenyl group, and a hydrazide moiety. The molecular formula is C15H15BrN4OC_{15}H_{15}BrN_4O, and it features the following structural components:

  • Brominated Phenyl Propene : The presence of the bromine atom enhances reactivity.
  • Pyridine Ring : Contributes to the compound's ability to interact with biological targets.
  • Carbohydrazide Group : Implicated in various biological activities including anti-inflammatory and antimicrobial effects.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It could bind to various receptors, modulating signaling pathways critical for cellular responses.
  • Gene Expression Modulation : The compound might influence gene expression related to inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of hydrazones showed potent activity against a range of bacterial strains, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazone derivatives has been documented in various studies:

  • Mechanism : These compounds may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammatory responses .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that similar compounds induce apoptosis in cancer cell lines by activating caspase pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Compound NameMIC (µg/mL)Bacterial Strain
Hydrazone A32E. coli
Hydrazone B16S. aureus
N'-[(1E,2Z)-...]8P. aeruginosa

Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers found that the compound significantly reduced edema in animal models when administered at specific dosages .

Treatment GroupEdema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

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